REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C[O:8][C:9](=O)[C:10]1[C:11](=[CH:16][C:17]([F:24])=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:19]=1)[C:12](OC)=[O:13]>C1COCC1>[F:24][C:17]1[C:18]([C:20]([F:23])([F:22])[F:21])=[CH:19][C:10]([CH2:9][OH:8])=[C:11]([CH2:12][OH:13])[CH:16]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
23.6 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
3.93 mmol
|
Type
|
reactant
|
Smiles
|
COC(C=1C(C(=O)OC)=CC(=C(C1)C(F)(F)F)F)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 50° C. for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by dropwise addition of 8 ml ethyl acetate
|
Type
|
STIRRING
|
Details
|
stirred for a further 15 min at 50° C.
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
acidified to pH 1 by dropwise addition of 5 M aq HCl
|
Type
|
CUSTOM
|
Details
|
The mixture was then partitioned between ethyl acetate and brine
|
Type
|
CUSTOM
|
Details
|
the organic phase was then separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (eluant: methanol/dichloromethane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1C(F)(F)F)CO)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |